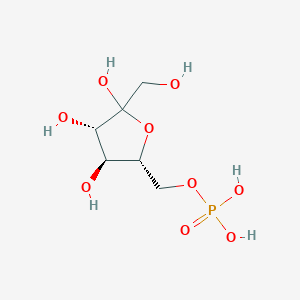

D-fructofuranose 6-phosphate

Description

Significance as a Central Metabolic Intermediate

Role in Glycolysis: In the glycolytic pathway, which breaks down glucose to generate energy, D-fructofuranose 6-phosphate is the product of the isomerization of glucose 6-phosphate, a reaction catalyzed by the enzyme phosphoglucose (B3042753) isomerase. wikipedia.orglibretexts.orgcusabio.com This step is reversible and essential for preparing the molecule for the subsequent, irreversible commitment to glycolysis, where it is phosphorylated to fructose (B13574) 1,6-bisphosphate by phosphofructokinase-1 (PFK-1). wikipedia.orgcusabio.com This latter reaction is a major regulatory point of glycolysis. wikipedia.org

Role in Gluconeogenesis: Gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors, is essentially the reverse of glycolysis. jackwestin.com In this pathway, fructose 1,6-bisphosphatase converts fructose 1,6-bisphosphate back to this compound, bypassing the PFK-1 step of glycolysis. jackwestin.com This conversion is a key rate-limiting step in gluconeogenesis. jackwestin.com

Role in the Pentose (B10789219) Phosphate (B84403) Pathway (PPP): this compound is also a key intermediate in the non-oxidative phase of the pentose phosphate pathway. smpdb.cawikipedia.org This pathway runs parallel to glycolysis and is vital for producing NADPH, which is essential for antioxidant defense and biosynthetic reactions, and for generating pentose sugars required for nucleotide synthesis. wikipedia.orgfrontiersin.org The PPP is interconnected with glycolysis through shared intermediates, including this compound. smpdb.canih.gov Specifically, the enzyme transketolase can produce fructose 6-phosphate from other sugar phosphates in the PPP. smpdb.ca

Intersection with Other Pathways: Beyond these core pathways, this compound serves as a precursor for other biosynthetic routes. For instance, it can enter the hexosamine biosynthetic pathway to produce amino sugars necessary for the synthesis of glycoproteins, glycolipids, and proteoglycans. nih.gov

Historical Context of this compound Discovery and Early Research

The discovery of this compound is intrinsically linked to the broader effort to understand the process of fermentation and glycolysis.

The compound was first identified in 1918 by the German biochemist Carl Neuberg, who found that it could be produced through the mild acid hydrolysis of fructose 2,6-bisphosphate. wikipedia.org For this reason, fructose 6-phosphate is sometimes referred to as the "Neuberg ester". wikipedia.orgebi.ac.ukdrugbank.com

The elucidation of the glycolytic pathway, a collaborative effort by scientists like Gustav Embden, Otto Meyerhof, and Jakub Karol Parnas, further clarified the role of various phosphorylated intermediates. wikipedia.org The discovery of fructose 1,6-bisphosphate, known as the "Harden-Young ester," was a significant milestone in understanding fermentation and bioenergetics. nih.govportlandpress.com Subsequent research established the sequential conversion of glucose 6-phosphate to fructose 6-phosphate and then to fructose 1,6-bisphosphate as central steps in this pathway.

Structure

3D Structure

Properties

CAS No. |

56-83-7 |

|---|---|

Molecular Formula |

C6H13O9P |

Molecular Weight |

260.14 g/mol |

IUPAC Name |

[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C6H13O9P/c7-2-6(10)5(9)4(8)3(15-6)1-14-16(11,12)13/h3-5,7-10H,1-2H2,(H2,11,12,13)/t3-,4-,5+,6?/m1/s1 |

InChI Key |

BGWGXPAPYGQALX-VRPWFDPXSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H](C(O1)(CO)O)O)O)OP(=O)(O)O |

Canonical SMILES |

C(C1C(C(C(O1)(CO)O)O)O)OP(=O)(O)O |

Origin of Product |

United States |

Biosynthesis of D Fructofuranose 6 Phosphate

Hexokinase-Mediated Phosphorylation of D-Fructose

The direct phosphorylation of D-fructose is a significant pathway for the formation of fructose (B13574) 6-phosphate. This reaction is catalyzed by hexokinases, a family of enzymes that transfer a phosphate (B84403) group from ATP to a hexose (B10828440) sugar.

Specificity and Kinetics of Hexokinase Isozymes

There are four primary isozymes of hexokinase in mammals (I, II, III, and IV/D), each with distinct kinetic properties and tissue distribution. libretexts.org While glucose is the primary substrate for these enzymes, most can also phosphorylate other hexoses, including fructose. wikipedia.org

Hexokinases I, II, and III: These are considered low-K_m_ enzymes due to their high affinity for glucose (typically below 1 mM). wikipedia.org They are allosterically inhibited by their product, glucose-6-phosphate. wikipedia.org In most tissues, hexokinase I is a "housekeeping enzyme," while hexokinase II is the principal regulated isoform. wikipedia.org For example, Hexokinase II from Homarus americanus (lobster) exhibits a K_m_ of 6.7 mM for fructose. nih.gov In the wine yeast Saccharomyces cerevisiae, hexokinase I (Hxk1) displays a higher maximum velocity (V_max_) with fructose than glucose, while hexokinase II (Hxk2) has a slightly higher V_max_ with glucose. sun.ac.za However, both Hxk1 and Hxk2 have a higher affinity (lower K_m_) for glucose than for fructose. sun.ac.za

Hexokinase IV (Glucokinase): Found in the liver and pancreas, this isozyme has a much lower affinity (higher K_m_) for glucose and is not inhibited by glucose-6-phosphate. libretexts.orgwikipedia.org It plays a role as a glucose sensor. Fructose can also serve as a substrate for glucokinase. uchile.cl

The kinetic parameters for various hexokinase isozymes with fructose as a substrate are summarized below.

| Enzyme/Isozyme | Organism | K_m for Fructose (mM) | Relative V_max_ (compared to Glucose=100) |

| Hexokinase I (Hxk1) | Saccharomyces cerevisiae | 1.5 | ~300 |

| Hexokinase II (Hxk2) | Saccharomyces cerevisiae | 1.5 | Slightly lower than glucose |

| Hexokinase I | Homarus americanus | 1.2 | 1070 |

| Hexokinase II | Homarus americanus | 6.7 | N/A |

| Hexokinase D (Glucokinase) | Rat Liver | 300 | 100 |

This table presents a compilation of kinetic data from various studies. nih.govsun.ac.zauchile.cl Note that V_max_ values are relative and conditions may vary between studies.

Phosphoglucose (B3042753) Isomerase (PGI) Catalysis from Glucose 6-Phosphate

The reversible isomerization of glucose 6-phosphate (G6P) to fructose 6-phosphate (F6P) is a crucial step in both glycolysis and gluconeogenesis, catalyzed by the enzyme phosphoglucose isomerase (PGI), also known as glucose-6-phosphate isomerase. ontosight.aiwikipedia.org This reaction is driven by the relative concentrations of the two sugar phosphates. proteopedia.org

Enzymatic Mechanism of Isomerization

The catalytic mechanism of PGI is a multi-step process involving general acid-base catalysis. ebi.ac.ukpnas.org

Ring Opening: The enzyme first binds the substrate, glucose 6-phosphate, in its cyclic (pyranose) form. wikipedia.orgnih.gov An active site residue, such as His388 in rabbit PGI, acts as an acid to protonate the ring oxygen, facilitating the opening of the ring to its straight-chain aldose form. wikipedia.orgresearchgate.net

Isomerization: The key isomerization step proceeds through the formation of a cis-enediol intermediate. ebi.ac.ukresearchgate.net A basic residue in the active site, identified as Glu357, abstracts a proton from the C2 carbon of the open-chain glucose 6-phosphate. wikipedia.orgresearchgate.net

Reprotonation: The same Glu357 residue then donates a proton to the C1 carbon of the enediol intermediate, forming the open-chain ketose, fructose 6-phosphate. wikipedia.orgpnas.org

Ring Closure: The enzyme then catalyzes the closure of the furanose ring of fructose 6-phosphate, which is subsequently released. proteopedia.orgresearchgate.net

Stereochemical Aspects of PGI Reaction

The PGI-catalyzed reaction is highly stereospecific. The enzyme is known to preferentially utilize the α-anomer of glucose-6-phosphate. researchgate.net The proton transfer during isomerization is also stereospecific. The proton abstracted from C2 is transferred to the Re face of C1 on the cis-enediol intermediate to produce F6P. pnas.org This suprafacial proton transfer is facilitated by a single base catalyst in the enzyme's active site. pnas.orgresearchgate.net While the α-anomer of G6P is the preferred substrate, the enzyme can also act on the β-anomer, likely through conformational torsion of the acyclic form to fit into the active site and proceed through the same cis-enediol intermediate. researchgate.net

Production from Sucrose (B13894) Degradation

Sucrose, a major disaccharide, can be degraded to provide precursors for fructose 6-phosphate synthesis. This occurs via two main pathways.

Sucrose Synthase (SuSy) Pathway: In plants, sucrose synthase catalyzes the reversible cleavage of sucrose in the presence of UDP to yield fructose and UDP-glucose. wikipedia.orgnih.gov The fructose can then be phosphorylated by hexokinase or fructokinase to F6P. frontiersin.org The UDP-glucose can be converted by UDP-glucose pyrophosphorylase and phosphoglucomutase to G6P, which can then be isomerized to F6P by PGI. frontiersin.org

Invertase Pathway: Sucrose can be irreversibly hydrolyzed by invertase (also called sucrase) into glucose and fructose. ontosight.aiontosight.ai Both hexoses are then phosphorylated by hexokinase to G6P and F6P, respectively. frontiersin.orgontosight.ai

Generation from D-Mannitol 1-Phosphate

In many bacteria, fungi, and plants, D-fructofuranose 6-phosphate can be generated from the sugar alcohol D-mannitol. ontosight.aifrontiersin.org The key enzyme in this pathway is mannitol-1-phosphate dehydrogenase (M1PDH). ontosight.aiasm.org This enzyme catalyzes the NAD+-dependent oxidation of D-mannitol 1-phosphate to produce this compound and NADH. ontosight.airesearchgate.net This reaction allows organisms that utilize mannitol (B672) as a carbon source to channel it into the central glycolytic pathway. ontosight.airesearchgate.net The reverse reaction, the reduction of F6P to mannitol-1-phosphate, is also catalyzed by M1PDH and is crucial for the biosynthesis of mannitol, which can act as a compatible solute to protect against osmotic stress. asm.orgnih.gov

D Fructofuranose 6 Phosphate in Carbohydrate Metabolism Pathways

Glycolysis Pathway Integration

In the cytoplasm, D-fructofuranose 6-phosphate is a key player in glycolysis, the metabolic pathway that breaks down glucose to generate ATP, the primary energy currency of the cell. creative-proteomics.comiitk.ac.in

Conversion to Fructose (B13574) 1,6-Bisphosphate by Phosphofructokinase (PFK-1)

The conversion of this compound to fructose 1,6-bisphosphate represents a critical, essentially irreversible step in glycolysis. libretexts.orgyoutube.com This reaction is catalyzed by the enzyme phosphofructokinase-1 (PFK-1). wikipedia.orgebi.ac.uk PFK-1 transfers a phosphate (B84403) group from an ATP molecule to the first carbon of this compound, yielding fructose 1,6-bisphosphate and ADP. wikipedia.orgreactome.org This reaction is the committed step of glycolysis, meaning that once fructose 1,6-bisphosphate is formed, it is destined to proceed through the glycolytic pathway. libretexts.org

The enzyme PFK-1 is a key regulatory point in glycolysis. wikipedia.org Its activity is modulated by the energy status of the cell. High levels of ATP and citrate (B86180), an intermediate in the citric acid cycle, inhibit PFK-1, signaling that the cell has sufficient energy. ontosight.ai Conversely, high levels of AMP and ADP, indicators of low energy, activate the enzyme. libretexts.org Another important activator of PFK-1, particularly in the liver, is fructose 2,6-bisphosphate. libretexts.orgwikipedia.org

Table 1: Key Molecules in the PFK-1 Catalyzed Reaction

| Molecule | Role |

| This compound | Substrate |

| ATP | Phosphate donor |

| Phosphofructokinase-1 (PFK-1) | Enzyme |

| Fructose 1,6-bisphosphate | Product |

| ADP | Product |

ATP-Dependent Phosphorylation in Glycolysis

The phosphorylation of this compound is an ATP-dependent process, consuming one molecule of ATP for each molecule of fructose 6-phosphate that is converted. creative-proteomics.comlibretexts.org This investment of energy in the early stages of glycolysis is crucial for the subsequent energy-yielding steps of the pathway. The addition of the second phosphate group to form fructose 1,6-bisphosphate further destabilizes the sugar molecule, preparing it for cleavage into two three-carbon molecules in the next step of glycolysis. libretexts.org

Gluconeogenesis Pathway Integration

This compound is also a vital intermediate in gluconeogenesis, the metabolic pathway responsible for synthesizing glucose from non-carbohydrate precursors. creative-proteomics.comwikipedia.org This process is particularly important during periods of fasting or starvation to maintain blood glucose levels. wikipedia.org

Formation from Fructose 1,6-Bisphosphate by Fructose 1,6-Bisphosphatase (FBPase)

In gluconeogenesis, the conversion of fructose 1,6-bisphosphate back to this compound is catalyzed by the enzyme fructose 1,6-bisphosphatase (FBPase). ebi.ac.uknih.gov This reaction involves the hydrolysis of the phosphate group at the first carbon of fructose 1,6-bisphosphate, releasing inorganic phosphate. ebi.ac.ukuomustansiriyah.edu.iq This step is a key regulatory point in gluconeogenesis and is essentially the reverse of the PFK-1 reaction in glycolysis. ebi.ac.ukresearchgate.net

The coordinated regulation of PFK-1 and FBPase is crucial to prevent a futile cycle where glycolysis and gluconeogenesis occur simultaneously, which would result in the net consumption of ATP. wikipedia.org The activity of FBPase is allosterically inhibited by AMP and fructose 2,6-bisphosphate, the same molecules that activate PFK-1. nih.gov

Table 2: Comparison of PFK-1 and FBPase Regulation

| Regulator | Effect on PFK-1 (Glycolysis) | Effect on FBPase (Gluconeogenesis) |

| AMP | Activation | Inhibition |

| Fructose 2,6-bisphosphate | Activation | Inhibition |

| ATP | Inhibition | - |

| Citrate | Inhibition | Activation |

Precursor for Glucose 6-Phosphate in Gluconeogenesis

Once this compound is formed in gluconeogenesis, it serves as a direct precursor for glucose 6-phosphate. creative-proteomics.comumaryland.edu This isomerization reaction is catalyzed by the enzyme phosphoglucose (B3042753) isomerase, the same enzyme that catalyzes the reverse reaction in glycolysis. ecmdb.ca Glucose 6-phosphate is then converted to glucose in the final step of gluconeogenesis. wikipedia.org Thus, the formation of this compound is an essential step in the pathway that ultimately leads to the production of glucose. creative-proteomics.comresearchgate.net

Pentose (B10789219) Phosphate Pathway (PPP) Involvement

Non-Oxidative Branch Connections

The connection of this compound to the PPP occurs in the non-oxidative branch of the pathway. libretexts.org This branch consists of a series of reversible reactions that interconvert sugar phosphates. libretexts.org The key enzymes in this phase are transketolase and transaldolase. aklectures.com

These enzymes facilitate the transfer of two- and three-carbon units between different sugar phosphates, ultimately regenerating glycolytic intermediates from pentose phosphates. libretexts.orgstackexchange.com Specifically, transketolase can catalyze the transfer of a two-carbon unit from xylulose 5-phosphate to erythrose 4-phosphate, yielding fructose 6-phosphate and glyceraldehyde 3-phosphate. libretexts.orgnih.gov Similarly, transaldolase transfers a three-carbon dihydroxyacetone moiety from sedoheptulose (B1238255) 7-phosphate to glyceraldehyde 3-phosphate, which also results in the formation of fructose 6-phosphate and erythrose 4-phosphate. libretexts.orgebi.ac.uk

The reversibility of these reactions allows the cell to direct the flow of carbon intermediates based on its metabolic needs. libretexts.org For instance, if the demand for NADPH is high, the intermediates of the non-oxidative phase can be converted back to glucose 6-phosphate to fuel the oxidative branch. Conversely, if the cell requires more precursors for nucleotide synthesis, fructose 6-phosphate and glyceraldehyde 3-phosphate from glycolysis can be used to generate ribose 5-phosphate through the reverse reactions of the non-oxidative PPP. nih.gov

Role in NADPH and Pentose Production

This recycling is crucial. When the primary cellular need is for NADPH, the ribulose 5-phosphate produced in the oxidative phase can be converted via the non-oxidative branch into fructose 6-phosphate and glyceraldehyde 3-phosphate. nih.gov These can then be isomerized back to glucose 6-phosphate to re-enter the oxidative PPP, maximizing NADPH production. nih.gov

Conversely, when the demand for pentoses for nucleotide biosynthesis outweighs the need for NADPH, fructose 6-phosphate and glyceraldehyde 3-phosphate can be shunted from glycolysis into the non-oxidative PPP to be converted into ribose 5-phosphate. nih.gov This highlights the central role of fructose 6-phosphate as a metabolic switch point, modulating the output of the PPP to meet the cell's biosynthetic requirements. fiveable.me

Fructose and Mannose Metabolism

This compound is a central molecule in the metabolism of both fructose and mannose, linking their catabolic pathways to glycolysis. ontosight.ainih.gov

In many tissues, fructose can be phosphorylated by hexokinase to form fructose 6-phosphate, directly entering the glycolytic pathway. ditki.com However, the primary pathway for fructose metabolism, particularly in the liver, involves its phosphorylation to fructose 1-phosphate by fructokinase. nih.gov Fructose 1-phosphate is then cleaved by aldolase (B8822740) B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. DHAP is a glycolytic intermediate, and glyceraldehyde can be phosphorylated to glyceraldehyde 3-phosphate, another glycolytic intermediate. In some organisms, an alternative pathway exists where fructose 1-phosphate is converted to fructose 6-phosphate by phosphofructomutase. nih.gov

Mannose, an epimer of glucose, is phosphorylated by hexokinase to mannose 6-phosphate upon entering the cell. ontosight.aithemedicalbiochemistrypage.org The enzyme phosphomannose isomerase then reversibly converts mannose 6-phosphate to fructose 6-phosphate. ontosight.aithemedicalbiochemistrypage.org This isomerization reaction provides a direct entry point for mannose into the glycolytic pathway. ontosight.ai The conversion of mannose to fructose-6-phosphate (B1210287) is significant for energy production and as a precursor for glycogen (B147801) synthesis. ontosight.ai

Amino Sugar and Nucleotide Sugar Metabolism

This compound serves as a crucial precursor for the synthesis of amino sugars and nucleotide sugars, which are essential components of glycoproteins, glycolipids, and other complex macromolecules. kocw.or.krnih.gov

Hexosamine Biosynthetic Pathway Initiation

The hexosamine biosynthetic pathway (HBP) begins with the conversion of fructose 6-phosphate. nih.govresearchgate.net This pathway is responsible for producing UDP-N-acetylglucosamine (UDP-GlcNAc), a fundamental building block for glycosylation reactions. mdpi.com The first and rate-limiting step of the HBP is catalyzed by the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT). nih.govresearchgate.net This enzyme transfers the amide group from glutamine to fructose 6-phosphate, forming glucosamine (B1671600) 6-phosphate and glutamate. nih.govebi.ac.uk The flux through the HBP is tightly regulated and is estimated to utilize about 2-5% of the total cellular glucose. nih.govnih.gov

Conversion to Glucosamine 6-Phosphate

The formation of glucosamine 6-phosphate from fructose 6-phosphate is a committed step in the biosynthesis of all amino sugars. ebi.ac.uk This reaction is essentially irreversible under physiological conditions. ebi.ac.uk Glucosamine 6-phosphate is subsequently acetylated, isomerized, and activated with UTP to form UDP-GlcNAc. nih.govresearchgate.net UDP-GlcNAc is then used by glycosyltransferases in the endoplasmic reticulum and Golgi apparatus for the synthesis of N-linked and O-linked glycans on proteins and lipids. nih.gov The reversible conversion of glucosamine 6-phosphate back to fructose 6-phosphate and ammonia (B1221849) is catalyzed by glucosamine-6-phosphate deaminase, providing a mechanism for the catabolism of amino sugars. uniprot.orgasm.org

Starch and Sucrose (B13894) Metabolism

This compound (F6P) occupies a central position in plant carbohydrate metabolism, acting as a critical metabolic hub that directs the flow of fixed carbon into either long-term storage as starch or transport as sucrose. The partitioning of F6P between these two major pathways is tightly regulated and is fundamental to plant growth, development, and response to environmental cues. In photosynthetic tissues like leaves, F6P is derived directly from the Calvin-Benson-Bassham cycle. In non-photosynthetic (sink) tissues such as roots or seeds, F6P is generated from the breakdown of imported sucrose. The subcellular location of F6P pools—in the cytosol for sucrose synthesis or in the plastids for starch synthesis—is a key determinant of its metabolic fate.

Starch, the primary storage carbohydrate in plants, is synthesized in plastids (chloroplasts in leaves, amyloplasts in storage organs). This compound is the essential precursor for the glucose units that constitute the starch polymer. The conversion pathway involves a series of enzymatic steps that transform F6P into an activated glucose donor suitable for polymerization.

The process begins when F6P is isomerized to glucose 6-phosphate (G6P) by the enzyme phosphoglucose isomerase. G6P is then converted to glucose 1-phosphate (G1P) in a reversible reaction catalyzed by phosphoglucomutase. The critical activation step follows, where G1P reacts with ATP to form ADP-glucose and pyrophosphate, a reaction catalyzed by ADP-glucose pyrophosphorylase (AGPase). This step is a major regulatory point in starch synthesis, being allosterically regulated by the levels of intermediates that signal the cell's energy and carbon status. Finally, the activated glucosyl unit from ADP-glucose is transferred to the non-reducing end of a growing glucan chain by starch synthase, extending the starch polymer.

In non-photosynthetic tissues, F6P destined for starch synthesis is imported into the amyloplast from the cytosol via a phosphate translocator. This highlights the importance of transport mechanisms in regulating carbon partitioning between the cytosolic sucrose metabolic pathway and the plastidial starch biosynthetic pathway.

Table 1: Key Enzymatic Steps in the Conversion of F6P to Starch

This is an interactive table. Click on a row to highlight it.

| Substrate | Enzyme | Product | Significance |

|---|---|---|---|

| This compound | Phosphoglucose Isomerase | Glucose 6-phosphate | Commits the hexose (B10828440) phosphate to the glucose-based pathway. |

| Glucose 6-phosphate | Phosphoglucomutase | Glucose 1-phosphate | Prepares the glucose unit for activation. |

| Glucose 1-phosphate + ATP | ADP-glucose Pyrophosphorylase (AGPase) | ADP-glucose | Key regulatory and activation step for starch synthesis. |

| ADP-glucose | Starch Synthase | Starch (n+1) | Polymerization step, elongating the starch chain. |

Sucrose cycling, also known as a futile cycle, involves the simultaneous synthesis and degradation of sucrose in the plant cell cytosol. This compound is a cornerstone of this process. Far from being wasteful, this cycle is now understood to be a dynamic regulatory system that controls sugar signaling, maintains hexose phosphate homeostasis, and provides metabolic flexibility.

Synthesis: Sucrose synthesis begins with F6P. The enzyme sucrose-phosphate synthase (SPS), a key regulatory point, catalyzes the reaction between F6P and UDP-glucose to form sucrose 6-phosphate. Subsequently, sucrose-phosphate phosphatase (SPP) removes the phosphate group to yield free sucrose.

Degradation: Sucrose can be cleaved by two primary enzymes. Invertase hydrolyzes sucrose into glucose and fructose. Alternatively, sucrose synthase catalyzes the reversible cleavage of sucrose using UDP to produce UDP-glucose and fructose.

The fructose generated from either degradation pathway is phosphorylated by fructokinase to produce fructose 6-phosphate, thereby completing the cycle. The continuous operation of this cycle allows the cell to fine-tune the levels of sucrose and the F6P pool. Research indicates that the rate of cycling is high in many plant tissues, suggesting it plays a significant role in regulating carbon flow to other metabolic pathways, such as glycolysis or cell wall biosynthesis.

Table 2: Role of F6P in the Sucrose Cycle

This is an interactive table. Click on a row to highlight it.

| Process | Key Reaction Involving F6P | Enzyme(s) | Function |

|---|---|---|---|

| Sucrose Synthesis | This compound + UDP-glucose → Sucrose 6-phosphate | Sucrose-Phosphate Synthase (SPS) | Initiates the synthesis of sucrose, a major control point. |

| Sucrose Degradation & F6P Regeneration | Fructose → This compound | Fructokinase | Regenerates F6P from the fructose moiety of sucrose, completing the cycle. |

Carbon Fixation in Photosynthetic Organisms (e.g., Calvin-Benson-Bassham cycle)

In photosynthetic organisms, this compound is a pivotal intermediate of the Calvin-Benson-Bassham (CBB) cycle, which occurs in the chloroplast stroma. The CBB cycle is responsible for the fixation of atmospheric CO₂ into organic molecules. The cycle is broadly divided into three phases: carboxylation, reduction, and regeneration. F6P is a key product of the reduction phase and a crucial substrate for the regeneration phase.

Following the fixation of CO₂ onto ribulose-1,5-bisphosphate (RuBP) and subsequent reduction, triose phosphates (glyceraldehyde 3-phosphate and dihydroxyacetone phosphate) are produced. These three-carbon sugars are the primary outputs of the reduction phase. For the cycle to continue, the initial CO₂ acceptor, RuBP, must be regenerated.

The formation of F6P is a key step in this regeneration process. The enzyme aldolase joins a molecule of glyceraldehyde 3-phosphate with a molecule of dihydroxyacetone phosphate to form fructose-1,6-bisphosphate (FBP). In a metabolically irreversible and highly regulated step, the enzyme fructose-1,6-bisphosphatase hydrolyzes FBP to produce this compound and inorganic phosphate.

This newly synthesized F6P stands at a major metabolic crossroads with three potential fates:

Regeneration of RuBP: A portion of the F6P pool continues within the CBB cycle. It reacts with other cycle intermediates (e.g., catalyzed by transketolase) in a series of reactions that ultimately regenerate the RuBP required for continued carbon fixation.

Starch Synthesis: F6P can be directed towards starch biosynthesis within the chloroplast, as detailed in section 3.6.1. This serves as a temporary storage of fixed carbon during periods of high photosynthetic activity.

Sucrose Synthesis: F6P can be exported from the chloroplast to the cytosol via a phosphate translocator. In the cytosol, it serves as the direct precursor for sucrose synthesis (as detailed in section 3.6.2), which is the primary form of sugar transported throughout the plant.

The partitioning of F6P among these three fates is tightly controlled, ensuring a balance between regenerating the CBB cycle, storing energy for later use, and exporting energy to other parts of the organism.

Table 3: Fates of this compound in the Chloroplast

This is an interactive table. Click on a row to highlight it.

| Metabolic Fate | Location | Key Process | Overall Purpose |

|---|---|---|---|

| CBB Cycle Regeneration | Chloroplast Stroma | Serves as a substrate for transketolase and subsequent enzymes to reform Ribulose-1,5-bisphosphate. | Sustaining carbon fixation. |

| Starch Biosynthesis | Chloroplast Stroma | Isomerized to Glucose 6-phosphate, leading to the synthesis of ADP-glucose and starch. | Short-term energy storage within the leaf. |

| Sucrose Biosynthesis | Cytosol (after export) | Reacts with UDP-glucose via SPS to initiate sucrose synthesis. | Long-distance transport of energy to non-photosynthetic tissues. |

Enzymology and Reaction Mechanisms of D Fructofuranose 6 Phosphate Interconversions

Fructose (B13574) 1,6-Bisphosphatase (FBPase)

Fructose 1,6-bisphosphatase (FBPase) is a key enzyme in gluconeogenesis, catalyzing the hydrolysis of fructose 1,6-bisphosphate to fructose 6-phosphate and inorganic phosphate (B84403). ebi.ac.uknih.gov This reaction is essentially the reverse of the step catalyzed by PFK in glycolysis and is a critical point of regulation to prevent a futile cycle of substrate phosphorylation and dephosphorylation. nih.govalivetek.org

The hydrolysis of fructose 1,6-bisphosphate by FBPase is an irreversible reaction under physiological conditions. The mechanism involves the coordination of a magnesium ion (Mg²⁺) to the enzyme and the phosphate group at the C1 position of the substrate. alivetek.org A water molecule, also coordinated to the magnesium ion, is activated, leading to the formation of a hydroxide ion. ebi.ac.ukalivetek.org This hydroxide ion then acts as a nucleophile, attacking the phosphorus atom of the phosphate group in an SN2-like reaction, displacing fructose 6-phosphate. ebi.ac.uk Key amino acid residues, such as aspartate and glutamate, are involved in coordinating the metal ions and facilitating the catalytic process. ebi.ac.uk

Human Isozymes and Regulation

Phosphofructokinase-1 (PFK1), a key regulatory enzyme in glycolysis, exists in mammals as a 340kd tetramer. wikipedia.org This enzyme is composed of various combinations of three subunit types: muscle (M), liver (L), and platelet (P). wikipedia.org The specific combination of these subunits differs depending on the tissue type. For instance, mature muscle tissue exclusively expresses the M isozyme, resulting in PFK1 being a homotetramer of M4. wikipedia.org The liver and kidneys predominantly express the L isoform. wikipedia.org In erythrocytes, both M and L subunits randomly assemble into M4, L4, and three hybrid forms (ML3, M2L2, M3L). wikipedia.org This results in a five-membered isozyme system (M4, M3L, M2L2, ML3, and L4) that arises from the random combination of the M and L subunits. nih.gov A third subunit, C-type, is found in various amounts along with M and L types in tissues like the heart, brain, platelets, and fibroblasts. nih.gov The kinetic and regulatory characteristics of these isozyme pools are dependent on their subunit composition, contributing to the different rates of glycolysis and gluconeogenesis observed across various tissues. nih.gov

The regulation of PFK1 is a critical example of allostery, controlling the rate-limiting step of glycolysis. biorxiv.orgnih.gov The enzyme's activity is modulated by the cellular energy state, transitioning between an active R-state and an inactive T-state conformation. biorxiv.orgnih.gov Signals of low cellular energy, such as AMP and ADP, act as activators, while indicators of high cellular energy, like ATP and citrate (B86180), are inhibitors. biorxiv.org ATP serves as a natural allosteric inhibitor to prevent the unnecessary production of more ATP via glycolysis. wikipedia.org The most potent activator of PFK1 is fructose 2,6-bisphosphate (F2,6BP), which is synthesized from fructose 6-phosphate by PFK2. wikipedia.orgportlandpress.com The presence of F2,6BP increases PFK1's affinity for its substrate, fructose 6-phosphate, and counteracts the inhibitory effect of ATP, representing a feedforward stimulation mechanism when glucose is abundant. wikipedia.org Glucagon (B607659), on the other hand, can reduce PFK activity by repressing its synthesis. wikipedia.org

| Subunit Type | Primary Tissue Distribution | Resulting Isozyme Composition |

|---|---|---|

| M (Muscle) | Skeletal Muscle | Homotetramers (M4) wikipedia.org |

| L (Liver) | Liver, Kidneys | Predominantly L4 wikipedia.org |

| P (Platelet) / C | Platelets, Brain, Fibroblasts | Complex mixtures of homotetramers and heterotetramers with M and L subunits nih.gov |

| M and L | Erythrocytes (Red Blood Cells) | Random tetramers: M4, L4, and hybrids (ML3, M2L2, M3L) wikipedia.org |

Phosphoglucose (B3042753) Isomerase (PGI)

Phosphoglucose isomerase (PGI), also known as glucose-6-phosphate isomerase, is a dimeric enzyme that catalyzes the reversible isomerization of D-glucose 6-phosphate (an aldose) to D-fructose 6-phosphate (a ketose). proteopedia.orgebi.ac.ukuwec.edu This reaction is a crucial step in both glycolysis and gluconeogenesis. proteopedia.orguwec.edu The direction of the reaction is driven by the relative concentrations of the substrate and product within the cell. proteopedia.org

Proposed Mechanism for Sugar Isomerization via Cis-Enediol Intermediate

The detailed step-by-step mechanism is as follows:

Substrate Binding : The cyclic form of the substrate (glucose 6-phosphate or fructose 6-phosphate) binds to the active site of the enzyme. proteopedia.org

Ring Opening : An enzymatic acid, proposed to be a Lysine residue (Lys518), catalyzes the opening of the sugar ring to yield the straight-chain form of the substrate. proteopedia.orgebi.ac.uk

Intermediate Formation : A catalytic base, identified as a Glutamate residue (Glu357), abstracts the acidic proton from the C2 carbon of glucose 6-phosphate. proteopedia.orgebi.ac.uk This action forms a cis-enediol intermediate, which features a double bond between C1 and C2. proteopedia.orgebi.ac.ukuwec.edu Evidence from NMR studies showing hydrogen exchange between the substrate and solvent supports this mechanism over a direct hydride shift. nih.gov

Proton Transfer : The same Glutamate residue (Glu357) then donates a proton back to the C1 carbon of the intermediate. proteopedia.orgstackexchange.com This step completes the isomerization from an aldose to a ketose.

Ring Closure : The Lysine residue (Lys518) acts as a base to facilitate the ring closure, forming the furanose ring of fructose 6-phosphate and regenerating the enzyme for the next catalytic cycle. proteopedia.orgebi.ac.uk

Active Site Residues and Catalysis

The active site of phosphoglucose isomerase contains several highly conserved amino acid residues that are critical for substrate binding and catalysis. proteopedia.org Key residues involved in the reaction mechanism include Lysine, Histidine, and Glutamate. proteopedia.orgstackexchange.com

Glu357 : This conserved glutamate residue is proposed to be the primary base catalyst responsible for the isomerization step. proteopedia.orgebi.ac.uknih.gov It performs the crucial proton abstraction from C2 to form the cis-enediol intermediate and the subsequent protonation at C1 to form the ketose product. proteopedia.orgebi.ac.uk

Lys518 : This lysine residue acts as the general acid catalyst for the initial ring-opening step and as a general base for the final ring-closure step. proteopedia.orgebi.ac.uk

His388 : This histidine residue is also located in the active site and is thought to play a role in the ring-opening step and may assist in stabilizing the intermediate. proteopedia.orgebi.ac.uk Some studies suggest it may be the base that catalyzes ring opening, activated by a nearby glutamate (Glu216). ebi.ac.uk

Other Residues : Additional residues such as Lys210, Gln353, and Gln511 are also present in the active site and contribute to the stabilization and correct orientation of the substrate. proteopedia.org Binding of the substrate's phosphate group can induce a conformational change in the enzyme, moving loops closer to the active site to facilitate catalysis. nih.gov

| Residue | Proposed Role in Catalysis | Source |

|---|---|---|

| Glu357 | Acts as the catalytic base, abstracting a proton from C2 and donating it to C1 to form the cis-enediol intermediate. | proteopedia.orgebi.ac.uknih.gov |

| Lys518 | Functions as a general acid for ring opening and a general base for ring closure. | proteopedia.orgebi.ac.uk |

| His388 | Involved in the ring-opening step and stabilization of the intermediate. | proteopedia.orgebi.ac.uk |

| Lys210, Gln353, Gln511 | Contribute to substrate stabilization and orientation within the active site. | proteopedia.org |

Fructose 6-Phosphate Aldolase (B8822740)

Fructose 6-phosphate aldolase (FSA) is a Class I aldolase that catalyzes the reversible aldol reaction between dihydroxyacetone (DHA) and D-glyceraldehyde 3-phosphate (G3P) to form D-fructose 6-phosphate. bio-conferences.org This enzyme belongs to the MipB/TalC family and is structurally related to a group of bacterial transaldolases. bio-conferences.org In Escherichia coli, the enzyme exists as a decamer, with each subunit folding into an α/β barrel structure. bio-conferences.orgresearchgate.net

As a Class I aldolase, its mechanism involves the formation of a Schiff base intermediate. nih.gov A key lysine residue in the active site (Lys85 in E. coli FSA) acts as the nucleophile, attacking the carbonyl group of the substrate to form a covalent enzyme-substrate intermediate. bio-conferences.org This mechanism is distinct from Class II aldolases, which are found in bacteria and fungi and require a divalent metal cation for catalysis. nih.gov The structure of FSA from E. coli has been determined, revealing that the catalytic lysine residue is located on the β4 strand of the barrel structure. researchgate.net Cryo-EM studies have captured the enzyme with a substrate analog, revealing an iminium reaction intermediate and confirming the modification of the key lysine residue during catalysis. bio-conferences.org

Glutamine-Fructose-6-Phosphate Transaminase (GlmS)

Glutamine-fructose-6-phosphate transaminase (GlmS), also known as glucosamine-6-phosphate synthase, is a crucial enzyme that catalyzes the first and rate-limiting step in hexosamine biosynthesis. ebi.ac.ukdrugbank.com This pathway is responsible for producing amino sugar precursors, such as UDP-N-acetylglucosamine, which are essential for the synthesis of various macromolecules. ebi.ac.uk The enzyme converts D-fructose 6-phosphate into D-glucosamine 6-phosphate using the amide nitrogen from glutamine. ebi.ac.ukwikipedia.org The reaction takes place across two distinct structural domains: an N-terminal glutaminase domain that hydrolyzes glutamine to produce ammonia (B1221849), and a C-terminal isomerase/synthase domain that utilizes this ammonia to convert fructose 6-phosphate to glucosamine (B1671600) 6-phosphate. ebi.ac.uk

Dual Activities of GlmS (Synthase and Phosphoglucose Isomerase-like)

The C-terminal domain of GlmS exhibits dual catalytic activities. ebi.ac.uk Its primary function is its synthase activity : in the presence of glutamine, it catalyzes the conversion of fructose 6-phosphate to glucosamine 6-phosphate. ebi.ac.uk

However, in the absence of glutamine, the isomerase domain displays a secondary phosphoglucose isomerase (PGI)-like activity . ebi.ac.ukacs.org In this mode, it catalyzes the reversible isomerization of fructose 6-phosphate into glucose 6-phosphate, mimicking the function of PGI. ebi.ac.ukacs.org This PGI-like activity was confirmed through 13C-NMR studies, which showed the conversion of [2-13C]fructose-6P to glucose-6P when incubated with GlmS without glutamine. acs.org The two activities appear to have distinct substrate binding requirements, as demonstrated by the differential effects of inhibitors. For example, 2-amino-2-deoxyglucitol-6P is a potent inhibitor of the synthase activity but does not affect the PGI-like activity. acs.org

| Activity | Substrates | Products | Condition |

|---|---|---|---|

| Synthase (Primary) | D-fructose 6-phosphate, L-glutamine | D-glucosamine 6-phosphate, L-glutamate | Presence of glutamine ebi.ac.uk |

| Phosphoglucose Isomerase-like (Secondary) | D-fructose 6-phosphate | D-glucose 6-phosphate | Absence of glutamine ebi.ac.ukacs.org |

Ammonia Channeling and Fructose-6-Phosphate (B1210287) Binding Site Dynamics

The conversion of D-fructofuranose 6-phosphate (Fru-6-P) to D-glucosamine-6-phosphate is a critical step in hexosamine metabolism, catalyzed by glucosamine-6-phosphate synthase (GlcN-6-P synthase). This enzyme is a homodimer and exhibits a complex mechanism involving two distinct active sites: a glutaminase domain and an isomerase (or synthase) domain. A key feature of its catalytic cycle is the intramolecular channeling of ammonia, which is produced in the glutaminase site, to the isomerase site where Fru-6-P is bound.

This channeling is facilitated by a hydrophobic tunnel, approximately 18 Å long, that connects the two active sites and sequesters the ammonia from the solvent. The binding of substrates triggers significant conformational changes that are essential for the formation and regulation of this channel. The binding of Fru-6-P to the isomerase domain induces a specific motion in the glutamine-binding domain, and when both sites are occupied, the enzyme adopts a more rigidified structure. These large-scale protein motions are crucial as they modify the geometry of the ammonia channel, ensuring the efficient transfer of the ammonia intermediate.

Molecular dynamics simulations and kinetic studies have identified several key amino acid residues that are critical for the integrity and function of the ammonia channel. For instance, in the Escherichia coli enzyme, specific residues form a narrow passage, and the opening and closing of this "gate" are essential for ammonia transfer. The C-terminal decapeptide of the enzyme also plays a central role, acting as a lid that covers the isomerase active site and participates in the transfer mechanism. The binding of glutamine opens the ammonia channel, activating the enzyme.

The dynamics of the Fru-6-P binding site are intrinsically linked to the ammonia channeling process. The binding of Fru-6-P is a prerequisite for the efficient hydrolysis of glutamine and the subsequent transfer of ammonia. Once ammonia reaches the isomerase site, it attacks the Schiff base intermediate formed between Fru-6-P and a lysine residue (Lys603 in E. coli), leading to the formation of glucosamine-6-phosphate. The entire process is a highly coordinated sequence of events involving substrate binding, domain movements, channel formation, and catalysis, ensuring that the reactive ammonia intermediate is efficiently utilized.

Table 1: Key Residues in E. coli GlcN-6-P Synthase Involved in Ammonia Channeling

| Residue | Role in Ammonia Channeling | Reference |

| Trp74 | Seals the hydrophobic channel, preventing ammonia leakage. Mutation to Alanine (W74A) results in near-zero ammonia transfer efficiency. | |

| Ala602 | Forms a narrow passage or "gate" within the channel. Mutation to Leucine (A602L) decreases ammonia transfer efficiency to ~50%. | |

| Val605 | Works in conjunction with Ala602 to form the channel's gate. Mutation to Leucine (V605L) also reduces ammonia transfer efficiency. | |

| C-terminus | A C-terminal decapeptide acts as a lid, playing a central role in the transfer of ammonia between the two domains. |

Hexose-6-Phosphate Dehydrogenase (H6PD) and its Interaction with this compound

Hexose-6-phosphate dehydrogenase (H6PD) is an enzyme located in the lumen of the endoplasmic reticulum (ER) that plays a crucial role in providing NADPH for various luminal reductases. Unlike the cytosolic, X-linked glucose-6-phosphate dehydrogenase (G6PD) which is highly specific for glucose-6-phosphate, H6PD is an autosomal enzyme distinguished by its broader substrate specificity. It can oxidize other hexose-6-phosphates, including galactose-6-phosphate and, to a lesser extent, this compound.

H6PD catalyzes the first two reactions of the pentose (B10789219) phosphate pathway within the ER, converting a hexose-6-phosphate into 6-phosphogluconate while reducing NADP+ to NADPH. This locally generated NADPH is essential for the function of enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in glucocorticoid activation. The substrate for H6PD is supplied by the glucose-6-phosphate transporter (G6PT), which imports hexose (B10828440) phosphates from the cytosol into the ER lumen.

While glucose-6-phosphate is the preferred substrate for H6PD, its ability to utilize other hexose phosphates ensures a continuous supply of NADPH even when glucose-6-phosphate levels fluctuate. The interaction with this compound, a key intermediate in glycolysis, links the glycolytic pathway directly to the generation of reducing power within the ER. This metabolic flexibility is vital for maintaining the redox balance within this organelle, which is critical for processes like protein folding and calcium homeostasis.

The bifunctional nature of H6PD, which includes both dehydrogenase and 6-phosphogluconolactonase activities, allows it to efficiently channel the substrate through the initial steps of the pentose phosphate pathway. The kinetic properties of H6PD reflect its broad substrate tolerance, though specific activity with fructose-6-phosphate is generally lower than with glucose-6-phosphate.

Table 2: Substrate Specificity of Hexose-6-Phosphate Dehydrogenase (H6PD)

| Substrate | Relative Activity | Primary Metabolic Pathway | Reference |

| D-Glucose 6-phosphate | High (Primary Substrate) | Glycolysis / Pentose Phosphate Pathway | |

| D-Galactose 6-phosphate | High | Galactose Metabolism | |

| This compound | Lower than G6P | Glycolysis | |

| 2-Deoxy-D-glucose 6-phosphate | Active | Glucose Analogue Metabolism |

Regulation of D Fructofuranose 6 Phosphate Metabolic Flux

Allosteric Regulation of Key Enzymes

Allosteric regulation plays a pivotal role in the immediate and sensitive control of the metabolic pathways involving D-fructofuranose 6-phosphate. This is mediated by effector molecules that bind to enzymes at sites distinct from the active site, thereby altering their catalytic activity.

Phosphofructokinase-1 (PFK-1), a key regulatory enzyme in glycolysis, catalyzes the phosphorylation of fructose (B13574) 6-phosphate to fructose 1,6-bisphosphate. wikipedia.org While ATP is a substrate for this reaction, it also functions as an allosteric inhibitor. reddit.com At high concentrations, ATP binds to a low-affinity allosteric site on PFK-1, distinct from the high-affinity catalytic site. reddit.comproteopedia.org This binding induces a conformational change in the enzyme, shifting it to the inactive T-state, which has a reduced affinity for its substrate, this compound. nih.gov This feedback inhibition is a critical mechanism for the cell to halt glycolysis when energy levels are high, thus conserving glucose. reddit.com The inhibitory effect of ATP can be augmented by low pH levels. wikipedia.org

Fructose 2,6-bisphosphate (Fru-2,6-P2) is a powerful allosteric activator of PFK-1. wikipedia.orghmdb.ca It significantly increases the affinity of PFK-1 for this compound and, importantly, counteracts the allosteric inhibition by ATP. wikipedia.orgwikipedia.org By binding to PFK-1, Fru-2,6-P2 stabilizes the enzyme in its active R-state, thereby stimulating glycolytic flux. nih.gov This regulatory molecule ensures that glycolysis can proceed even when ATP levels are relatively high, provided there is a strong signal for glucose breakdown. Fru-2,6-P2 also inhibits fructose 1,6-bisphosphatase, the enzyme that catalyzes the reverse reaction in gluconeogenesis, thus preventing a futile cycle of synthesis and breakdown of fructose 1,6-bisphosphate. nih.govebi.ac.uknih.gov

The intracellular concentration of Fru-2,6-P2 is under tight hormonal control, primarily by insulin (B600854), glucagon (B607659), and epinephrine, which in turn regulates the flux through glycolysis and gluconeogenesis. uams.edumedlifemastery.com The levels of Fru-2,6-P2 are determined by the activity of a bifunctional enzyme, phosphofructokinase-2/fructose-2,6-bisphosphatase (PFK-2/FBPase-2). wikipedia.org

Insulin : In response to high blood glucose, insulin is released and activates a protein phosphatase. wikipedia.orgquizlet.com This phosphatase dephosphorylates the PFK-2/FBPase-2 enzyme, activating its kinase domain (PFK-2) and inhibiting its phosphatase domain (FBPase-2). wikipedia.org This leads to an increase in the synthesis of Fru-2,6-P2, which then activates PFK-1 and stimulates glycolysis. quizlet.comnih.gov

Glucagon : When blood glucose is low, glucagon is secreted and activates protein kinase A (PKA). wikipedia.org PKA phosphorylates the PFK-2/FBPase-2 enzyme, which activates the FBPase-2 domain and inhibits the PFK-2 domain. wikipedia.org This results in a decrease in Fru-2,6-P2 levels, leading to the inhibition of glycolysis and the stimulation of gluconeogenesis. uams.edumedlifemastery.comnih.gov

Epinephrine : This hormone, released in response to stress, generally has effects similar to glucagon in the liver, leading to a decrease in Fru-2,6-P2 levels. nih.govnih.gov However, in muscle tissue, the effect can be different due to the presence of a different isozyme of the PFK-2/FBPase-2 enzyme. uams.edu

| Hormone | Effect on PFK-2/FBPase-2 | Effect on Fru-2,6-P2 Levels | Consequence |

| Insulin | Dephosphorylation (activates PFK-2) | Increase | Stimulates Glycolysis |

| Glucagon | Phosphorylation (activates FBPase-2) | Decrease | Inhibits Glycolysis, Stimulates Gluconeogenesis |

| Epinephrine | Phosphorylation (activates FBPase-2) | Decrease | Inhibits Glycolysis, Stimulates Gluconeogenesis |

Fructose 1,6-bisphosphatase (FBPase-1) is a key enzyme in gluconeogenesis, catalyzing the hydrolysis of fructose 1,6-bisphosphate to fructose 6-phosphate. scispace.com This enzyme is allosterically inhibited by adenosine (B11128) monophosphate (AMP). reddit.com High levels of AMP signal a low energy state within the cell. reddit.com By inhibiting FBPase-1, AMP prevents the cell from expending energy on glucose synthesis when ATP is scarce. The inhibition of FBPase-1 by AMP is synergistic with the inhibition by Fru-2,6-P2, providing a sensitive and robust mechanism to shut down gluconeogenesis when the cell's energy charge is low. nih.govnih.govresearchgate.net

Phosphofructokinase exhibits positive cooperativity in the binding of its substrate, this compound. nih.gov This means that the binding of one molecule of fructose 6-phosphate to one subunit of the tetrameric enzyme increases the affinity of the other subunits for the substrate. nih.gov This cooperative binding results in a sigmoidal kinetic curve, allowing for a more sensitive regulation of the enzyme's activity in response to small changes in substrate concentration. The binding of the phosphate (B84403) group of fructose 6-phosphate involves residues from an adjacent subunit, suggesting that conformational changes across subunits are responsible for this cooperative behavior. nih.gov

Transcriptional and Post-Translational Regulation of Enzymes

Beyond the rapid allosteric control, the enzymes involved in this compound metabolism are also regulated at the levels of gene expression and post-translational modification. This provides a long-term adaptation to the cell's metabolic state.

The expression of the gene encoding the bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK-2/FBPase-2) is subject to transcriptional regulation. nih.gov For instance, during liver regeneration, the levels of PFK-2/FBPase-2 mRNA undergo significant changes, indicating that the rate of gene transcription is modulated to meet the altered metabolic demands of the regenerating tissue. nih.gov

Post-translational modifications, such as phosphorylation, are crucial for regulating the activity of key enzymes. researchgate.net As discussed previously, the phosphorylation of PFK-2/FBPase-2 by protein kinase A in response to glucagon is a prime example of post-translational modification that directly impacts the level of the allosteric effector Fru-2,6-P2. nih.gov This covalent modification provides a mechanism for hormones to exert control over the metabolic flux of this compound.

Phosphorylation/Dephosphorylation of Bifunctional Enzymes

A key regulatory node in the metabolism of this compound involves the bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK-2/FBPase-2). This enzyme is responsible for the synthesis and degradation of fructose-2,6-bisphosphate (Fru-2,6-P₂), a potent allosteric regulator of phosphofructokinase-1 (PFK-1) and fructose-1,6-bisphosphatase (FBPase-1). wikipedia.orgwikipedia.org The activity of PFK-2/FBPase-2 is controlled by covalent modification through phosphorylation and dephosphorylation, which is in turn regulated by hormonal signals. wikipedia.orgnih.gov

In the liver, hormones such as insulin and glucagon play a crucial role in this regulatory process. wikipedia.org When blood glucose levels are high, insulin is released and activates a protein phosphatase. wikipedia.org This phosphatase dephosphorylates the PFK-2/FBPase-2 enzyme, which activates its kinase domain (PFK-2) and inhibits its phosphatase domain (FBPase-2). wikipedia.orgwikipedia.org The active PFK-2 then catalyzes the phosphorylation of fructose-6-phosphate (B1210287) to produce fructose-2,6-bisphosphate. johnshopkins.edunih.gov Fructose-2,6-bisphosphate, in turn, allosterically activates PFK-1, a key rate-limiting enzyme in glycolysis, thereby stimulating the conversion of fructose-6-phosphate to fructose-1,6-bisphosphate and promoting glycolytic flux. wikipedia.orgwikipedia.org

Conversely, when blood glucose levels are low, glucagon is secreted and initiates a cyclic AMP (cAMP) signaling cascade. wikipedia.orgwikipedia.org This cascade leads to the activation of protein kinase A (PKA), which phosphorylates a specific serine residue on the PFK-2/FBPase-2 enzyme. wikipedia.orgnih.gov Phosphorylation inactivates the kinase domain and activates the phosphatase domain (FBPase-2). wikipedia.orgnih.gov The active FBPase-2 then dephosphorylates fructose-2,6-bisphosphate back to fructose-6-phosphate. wikipedia.orgjohnshopkins.edu The resulting decrease in fructose-2,6-bisphosphate levels relieves the activation of PFK-1 and the inhibition of FBPase-1, thus favoring gluconeogenesis over glycolysis. wikipedia.orgnih.gov This reciprocal regulation ensures a rapid and sensitive switch between the two opposing pathways in response to hormonal cues. nih.gov

| Regulatory State | Hormonal Signal | PFK-2/FBPase-2 Phosphorylation State | Active Domain | Fructose-2,6-bisphosphate Level | Predominant Pathway |

| High Blood Glucose | Insulin | Dephosphorylated | PFK-2 (Kinase) | High | Glycolysis |

| Low Blood Glucose | Glucagon | Phosphorylated | FBPase-2 (Phosphatase) | Low | Gluconeogenesis |

Substrate Cycling and Futile Cycles

Substrate cycling, also known as a futile cycle, occurs when two opposing metabolic pathways run simultaneously, resulting in the net consumption of ATP without any net production of substrate or product. wikipedia.org While termed "futile," these cycles are now understood to be important mechanisms for metabolic regulation, providing a sensitive switch between pathways and contributing to thermogenesis. wikipedia.org A prominent example of a futile cycle involving this compound is the interconversion between fructose-6-phosphate and fructose-1,6-bisphosphate, catalyzed by phosphofructokinase-1 (PFK-1) and fructose-1,6-bisphosphatase (FBPase-1), respectively. wikipedia.orgnih.gov

During glycolysis, PFK-1 converts fructose-6-phosphate to fructose-1,6-bisphosphate, an ATP-consuming reaction. wikipedia.org In gluconeogenesis, FBPase-1 catalyzes the reverse reaction, the hydrolysis of fructose-1,6-bisphosphate back to fructose-6-phosphate. youtube.com If both enzymes were fully active simultaneously, the net result would be the hydrolysis of ATP to ADP and inorganic phosphate, generating heat. wikipedia.org

The rate of this substrate cycling can be modulated by various factors. For instance, in skeletal muscle, the rate of cycling between fructose-6-phosphate and fructose-1,6-bisphosphate is increased by adrenaline. nih.gov This effect is mediated by β-adrenergic receptors and can increase the cycling rate by approximately 10-fold. nih.gov This hormonally induced increase in substrate cycling may play a role in amplifying metabolic signals and preparing the muscle for a rapid increase in glycolytic flux.

While seemingly wasteful, futile cycles provide a mechanism for fine-tuning metabolic flux. A small change in the activity of either the forward or reverse enzyme can lead to a much larger change in the net flux through the pathway. This amplification allows for a more sensitive and rapid response to changes in the cell's energy status or hormonal signals.

| Cycle Component | Glycolysis | Gluconeogenesis |

| Substrate | Fructose-6-Phosphate | Fructose-1,6-bisphosphate |

| Product | Fructose-1,6-bisphosphate | Fructose-6-Phosphate |

| Enzyme | Phosphofructokinase-1 (PFK-1) | Fructose-1,6-bisphosphatase (FBPase-1) |

| Net Reaction of Cycle | ATP + H₂O → ADP + Pi + Heat |

Feedback Regulation Mechanisms

The metabolic flux through pathways involving this compound is also controlled by feedback regulation, where a downstream product of a pathway inhibits an earlier enzymatic step. This mechanism allows the cell to self-regulate the production of metabolites according to their availability and the cell's needs.

One example of feedback regulation involving a derivative of fructose-6-phosphate is seen in the biosynthesis of amino sugars. The enzyme L-glutamine:D-fructose-6-phosphate amidotransferase catalyzes the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate, a precursor for the synthesis of various macromolecules, including chitin (B13524) in fungi. nih.gov The end product of this pathway, uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), acts as a feedback inhibitor of the amidotransferase. nih.gov

Kinetic studies have shown that UDP-GlcNAc is a potent and specific inhibitor of this enzyme. nih.gov Importantly, the inhibition does not alter the Michaelis constant (Km) for either fructose-6-phosphate or L-glutamine, suggesting that UDP-GlcNAc binds to an allosteric site on the enzyme, distinct from the active site. nih.gov This allosteric feedback inhibition ensures that the synthesis of glucosamine-6-phosphate is curtailed when sufficient levels of its downstream product, UDP-GlcNAc, are present, thus preventing the unnecessary expenditure of substrates and energy.

Another layer of feedback regulation on glycolysis, and thus on the flux of fructose-6-phosphate, involves metabolites that are not direct products of the pathway. For instance, citrate (B86180), an intermediate of the citric acid cycle, is an allosteric inhibitor of PFK-1. libretexts.org High levels of citrate signal that the cell has an adequate supply of biosynthetic precursors and energy, thus inhibiting glycolysis at the PFK-1 step. Conversely, high levels of AMP and ADP, which indicate a low energy state, act as allosteric activators of PFK-1. youtube.comlibretexts.org

| Regulatory Molecule | Enzyme Affected | Type of Regulation | Metabolic Significance |

| Uridine Diphosphate N-acetylglucosamine (UDP-GlcNAc) | L-glutamine:D-fructose-6-phosphate amidotransferase | Feedback Inhibition | Prevents overproduction of amino sugars |

| Citrate | Phosphofructokinase-1 (PFK-1) | Feedback Inhibition | Signals energy and biosynthetic precursor abundance |

| AMP/ADP | Phosphofructokinase-1 (PFK-1) | Allosteric Activation | Signals low energy state |

| ATP | Phosphofructokinase-1 (PFK-1) | Allosteric Inhibition | Signals high energy state |

D Fructofuranose 6 Phosphate Metabolism in Diverse Organisms

Mammalian Systems (e.g., Human Liver, Muscle, Adipose Tissue)

D-fructofuranose 6-phosphate, commonly known as fructose (B13574) 6-phosphate (F6P), is a key intermediate in the metabolism of hexose (B10828440) sugars in mammals. Its processing varies significantly across different tissues, primarily due to the differential expression of key enzymes. The liver is the principal site for the metabolism of dietary fructose, while tissues like skeletal muscle and adipose tissue handle fructose differently and to a lesser extent. wikipedia.orgnih.gov

Differences in Fructose Metabolism Pathways

In mammals, fructose metabolism follows two primary pathways, the distinction between which is largely tissue-dependent. themedicalbiochemistrypage.orgresearchgate.net

Fructose-1-Phosphate (B91348) Pathway (Liver, Kidney, Small Intestine): This is the major pathway for fructose metabolism and occurs predominantly in the liver. themedicalbiochemistrypage.orggssiweb.org Fructose is first phosphorylated at the 1-position by the enzyme fructokinase (ketohexokinase), forming fructose-1-phosphate (F1P). themedicalbiochemistrypage.orgminams.edu.pk This reaction is distinct from the initial step of glycolysis for glucose. Subsequently, aldolase (B8822740) B cleaves F1P into two triose intermediates: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde. themedicalbiochemistrypage.orggssiweb.org DHAP can directly enter the glycolytic or gluconeogenic pathway. Glyceraldehyde is phosphorylated by triokinase to glyceraldehyde-3-phosphate (G3P), another glycolytic intermediate. themedicalbiochemistrypage.org This pathway bypasses the main regulatory step of glycolysis catalyzed by phosphofructokinase-1, allowing fructose to be a rapid source for replenishing liver glycogen (B147801) and synthesizing triglycerides. nih.gov

Fructose-6-Phosphate (B1210287) Pathway (Muscle, Adipose Tissue): In tissues such as skeletal muscle and adipose tissue, which lack significant fructokinase activity, fructose can be phosphorylated by hexokinase . wikipedia.orgnih.gov Hexokinases (e.g., HK1 and HK2) phosphorylate fructose at the 6-position to generate fructose 6-phosphate (F6P), the same intermediate found in glycolysis. nih.govthemedicalbiochemistrypage.org However, hexokinases have a much higher affinity for glucose than for fructose. researchgate.netgssiweb.org Therefore, this pathway is only significant when fructose concentrations are high and glucose concentrations are low. Once formed, F6P directly enters the glycolytic pathway. nih.gov

| Pathway | Primary Tissues | Key Enzymes | Initial Product | Regulatory Implications |

| Fructose-1-Phosphate Pathway | Liver, Kidney, Small Intestine | Fructokinase, Aldolase B, Triokinase | Fructose-1-Phosphate | Bypasses the PFK-1 regulatory step in glycolysis. nih.gov |

| Fructose-6-Phosphate Pathway | Muscle, Adipose Tissue | Hexokinase | Fructose 6-Phosphate | Limited by hexokinase's higher affinity for glucose. researchgate.netgssiweb.org |

Tissue-Specific Enzyme Isozymes (e.g., FBPase)

The regulation of pathways involving fructose 6-phosphate is managed by tissue-specific isozymes. A prominent example is Fructose 1,6-bisphosphatase (FBPase), a key regulatory enzyme in gluconeogenesis that catalyzes the hydrolysis of fructose 1,6-bisphosphate to fructose 6-phosphate. researchgate.netjackwestin.com

Mammals express different isoforms of aldolase. Aldolase B, found in the liver, kidney, and small intestine, is unique in its ability to efficiently cleave both fructose 1,6-bisphosphate (the glycolysis intermediate) and fructose 1-phosphate (from the major fructose metabolism pathway). themedicalbiochemistrypage.orgminams.edu.pk In contrast, Aldolase A, the predominant form in muscle, and Aldolase C, found in the brain, have very low activity towards fructose 1-phosphate. minams.edu.pk This enzymatic specificity is a primary reason why the major pathway for fructose metabolism is confined to the liver. minams.edu.pk

FBPase is a critical control point in gluconeogenesis, the process of generating new glucose. researchgate.net This pathway is particularly active in the liver. The activity of FBPase is allosterically inhibited by AMP and fructose 2,6-bisphosphate. researchgate.netwikipedia.org The inhibition by fructose 2,6-bisphosphate is particularly important as it creates a reciprocal regulatory system: fructose 2,6-bisphosphate inhibits FBPase (gluconeogenesis) while activating phosphofructokinase-1 (glycolysis), thus preventing both pathways from running simultaneously. wikipedia.org The presence and regulation of FBPase ensure that fructose carbons, after being converted to F6P, can be directed towards glucose synthesis when the body's energy state is high. jackwestin.com

Microbial Systems (e.g., Escherichia coli, Aspergillus niger, Pseudomonas aeruginosa, Blautia species, Saccharomyces cerevisiae, Entamoeba histolytica)

In microbial systems, this compound is a central metabolite linking various sugar degradation pathways to glycolysis and gluconeogenesis. Microbes exhibit a wide range of adaptations and unique enzymes to process this intermediate, reflecting their diverse metabolic capabilities.

Adaptations in Glycolysis and Gluconeogenesis

Microbes must efficiently regulate the direction of carbon flux through central metabolism, either breaking down sugars via glycolysis or synthesizing them via gluconeogenesis. The interconversion of fructose 6-phosphate (F6P) and fructose 1,6-bisphosphate (FBP) is a key irreversible step that is tightly controlled to prevent wasteful "futile cycling," where both pathways are active simultaneously, leading to net ATP hydrolysis. nih.gov

In many microbes, this control is achieved by having separate, allosterically regulated enzymes for the forward (glycolytic) and reverse (gluconeogenic) reactions. nih.govbiorxiv.org

Glycolysis: Phosphofructokinase (PFK) uses ATP to convert F6P to FBP. nih.gov

Gluconeogenesis: Fructose 1,6-bisphosphatase (FBPase) hydrolyzes FBP back to F6P. nih.gov

These enzymes are often regulated by key metabolic indicators like FBP and phosphoenolpyruvate (PEP), which signal the direction of metabolic flux. biorxiv.orgbiorxiv.org This strict regulation allows microbes to rapidly adapt to changes in nutrient availability, switching between the breakdown and synthesis of carbohydrates. nih.gov For instance, in the yeast Saccharomyces cerevisiae, glycolysis is essential for growth on glucose, and the enzymes involved, including those acting on F6P, are critical. smpdb.canih.gov

Unique Enzyme Characteristics (e.g., PFP in Amycolatopsis methanolica)

Some microorganisms have evolved alternative enzymes for key metabolic steps. A notable example is the pyrophosphate-dependent phosphofructokinase (PPi-PFK or PFP) found in the actinomycete Amycolatopsis methanolica. nih.govasm.org Unlike the typical ATP-dependent PFK, this enzyme uses inorganic pyrophosphate (PPi) as the phosphoryl donor to convert F6P to FBP. nih.gov

The PPi-PFK from A. methanolica is a tetramer with subunits of approximately 45 kDa. asm.orgnih.gov This enzyme is particularly interesting because its reaction is reversible, allowing it to function in both glycolysis and gluconeogenesis. nih.gov This contrasts with the irreversible nature of the separate ATP-PFK and FBPase enzymes found in many other organisms. nih.gov Studies have shown that A. methanolica possesses both ATP- and PPi-dependent PFKs, and their expression is dependent on the carbon source. The PPi-PFK is used during growth on glucose, while an ATP-PFK is specifically induced during growth on methanol. nih.govoup.com The presence of PFP represents a metabolic adaptation that allows for greater flexibility in energy metabolism, particularly in environments where PPi is a significant byproduct of biosynthesis.

The protist parasite Entamoeba histolytica also possesses a unique PPi-dependent PFK, highlighting an adaptation to its anaerobic environment that helps conserve ATP. taylorandfrancis.commdpi.com

| Enzyme | Organism Example | Substrate for Phosphorylation | Reversibility | Metabolic Role |

| ATP-PFK | Escherichia coli, Saccharomyces cerevisiae | ATP | Irreversible | Glycolysis nih.gov |

| PPi-PFK (PFP) | Amycolatopsis methanolica, Entamoeba histolytica | Pyrophosphate (PPi) | Reversible | Glycolysis & Gluconeogenesis nih.govtaylorandfrancis.com |

| FBPase | Escherichia coli, Saccharomyces cerevisiae | Water (Hydrolysis) | Irreversible | Gluconeogenesis nih.gov |

Microbial Sugar Degradation Pathways

Microbes employ various pathways to channel different sugars into central metabolism, often converting them into F6P.

Escherichia coli can utilize fructose via the phosphotransferase system (PTS), which transports and phosphorylates fructose to fructose-1-phosphate, or via mannose PTS which yields F6P. nih.gov F6P is a key node in E. coli's central metabolism, connecting glycolysis with the pentose (B10789219) phosphate pathway. nih.gov

Saccharomyces cerevisiae (yeast) metabolizes sucrose (B13894) by breaking it down into glucose and fructose. The fructose is then phosphorylated by fructokinase or hexokinase to produce F6P, which enters glycolysis. smpdb.ca It can also convert mannose 6-phosphate into F6P.

Blautia species , common gut microbes, can degrade complex fructo-disaccharides like di-fructofuranose dianhydride (DFA-III). nih.govresearchgate.net They break it down into fructose, which is then presumably phosphorylated and metabolized through glycolysis. researchgate.netnih.gov

Pseudomonas aeruginosa has metabolic pathways where F6P is an intermediate, including glycolysis and the Entner-Doudoroff pathway. umaryland.edunih.gov

Entamoeba histolytica , an anaerobic parasite, can phosphorylate fructose directly to F6P using a fructokinase, which then enters its PPi-dependent glycolytic pathway. nih.gov It can also synthesize myo-inositol from glucose-6-phosphate, a closely related hexose phosphate. frontiersin.orgplos.org

These diverse strategies underscore the central role of this compound as a metabolic hub in the microbial world, enabling organisms to adapt to a wide variety of nutritional environments.

Plant Systems (e.g., Sugarcane, Arabidopsis thaliana)

This compound (Fructose 6-phosphate or F6P) is a central metabolite in plant carbohydrate metabolism. As an intermediate in both glycolysis and the Calvin-Benson cycle, its metabolic fate is a critical determinant of carbon allocation into various essential pathways, including sucrose synthesis for transport, starch synthesis for storage, and glycolysis for energy production.

Role in Sucrose Accumulation and Carbon Partitioning

The partitioning of recently fixed carbon between sucrose and starch is a highly regulated process crucial for plant growth, development, and response to environmental conditions. uniroma2.itnih.gov this compound stands at a metabolic crossroads in this process. In the cytosol of photosynthetic cells, F6P can be directed toward the synthesis of sucrose or channeled into the glycolytic pathway.

In sucrose-storing plants like sugarcane (Saccharum officinarum), the efficient conversion of F6P to sucrose is paramount for the high accumulation of sugar in the stalk (culm). publish.csiro.au Sucrose synthesis begins in the leaves, where F6P and uridine (B1682114) diphosphate-glucose (UDPG) are converted to sucrose-6-phosphate by the enzyme sucrose phosphate synthase (SPS). mdpi.commdpi.com Subsequently, sucrose-6-phosphate phosphatase (SPP) removes the phosphate group to yield sucrose, which is then transported to sink tissues like the stalk for storage. mdpi.com The activity of SPS is a key regulatory point and is often correlated with the rate of sucrose accumulation. uq.edu.au Studies have shown that overexpressing the SPS gene in sugarcane can lead to increased SPS activity and higher sucrose content in both leaves and stalks. mdpi.com

| Plant | Enzyme Modified | Genetic Modification | Key Finding on Carbon Partitioning |

| Sugarcane | Sucrose Phosphate Synthase (SPS) | Overexpression | Increased SPS activity led to higher sucrose accumulation in stalks. mdpi.com |

| Arabidopsis thaliana | Fru-6-phosphate,2-kinase/Fru-2,6-bisphosphatase | Antisense Reduction | Reduced levels of Fru-2,6-P₂ significantly altered carbon partitioning in favor of sucrose synthesis over starch. nih.gov |

| Sugarcane | Pyrophosphate: D-fructose-6-phosphate 1-phosphotransferase (PFP) | Downregulation | Reduced PFP activity led to a 50% increase in sucrose levels in immature internodal tissue, associated with elevated hexose-phosphate levels. nih.gov |

PFP as a Regulatory Enzyme in Plant Metabolism

Pyrophosphate: D-fructose-6-phosphate 1-phosphotransferase (PFP) is a cytosolic enzyme that catalyzes the reversible phosphorylation of this compound to fructose-1,6-bisphosphate, using pyrophosphate (PPi) instead of ATP as the phosphoryl donor. wikipedia.orgnih.gov This reaction is a key step in glycolysis and gluconeogenesis.

PFP's Reversible Reaction: this compound + PPi ⇌ Fructose-1,6-bisphosphate + Pi

The presence of PFP alongside the ATP-dependent phosphofructokinase (PFK) and the gluconeogenic fructose-1,6-bisphosphatase (FBPase) provides metabolic flexibility. nih.gov The direction of the reaction catalyzed by PFP is influenced by the concentration of substrates and the allosteric activator, fructose 2,6-bisphosphate (Fru-2,6-P₂). wikipedia.org High levels of Fru-2,6-P₂ strongly activate the forward (glycolytic) reaction of PFP.

In plant metabolism, PFP is considered a regulatory hub. Its role is particularly important under conditions of cellular stress, such as anoxia, where ATP levels may be low. By utilizing PPi, a byproduct of many biosynthetic reactions (like sucrose synthesis via sucrose synthase), PFP can maintain glycolytic flux when ATP is scarce. nih.gov

Research in various plant species highlights the significance of PFP in regulating carbon flow. In rice, PFP has been shown to regulate carbon metabolism during grain filling, affecting starch biosynthesis. nih.govresearchgate.net In sugarcane, a negative correlation has been observed between PFP activity and sucrose levels in the maturing culm. nih.gov Transgenic sugarcane plants with significantly reduced PFP activity showed no adverse phenotypic effects but exhibited enhanced sucrose accumulation in their culms. nih.govresearchgate.net This suggests that in the context of high sucrose storage, reducing the glycolytic potential by downregulating PFP can favor the partitioning of this compound towards sucrose synthesis.

In Arabidopsis thaliana, the PFK gene family includes members that encode for PFP subunits. mdpi.comnih.gov The enzyme typically exists as a heterotetramer of two different subunits (α and β). nih.govnih.gov Studies on Arabidopsis mutants have shown that while PFP is involved in basic metabolic processes, its absence can be compensated for by other enzymes under normal growth conditions, highlighting the robustness of plant metabolic networks. nih.gov However, its role becomes more critical in modulating carbon flux in response to changing energy demands and environmental stresses. mdpi.com

Advanced Methodologies for D Fructofuranose 6 Phosphate Research

Metabolomics Approaches for Profiling Sugar Phosphates

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. For sugar phosphates like F6P, this requires specialized techniques that can resolve closely related isomers and detect them with high sensitivity.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone of modern metabolomics, but the analysis of sugar phosphates is notoriously difficult due to their similar physicochemical properties. acs.org Simple reversed-phase chromatography is often ineffective. Consequently, several specialized LC-MS strategies have been developed to achieve the necessary separation of F6P from its isomers, such as glucose 6-phosphate (G6P) and mannose 6-phosphate (M6P). acs.orgacs.org

Key LC-MS approaches include:

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, which is effective for retaining and separating highly polar compounds like sugar phosphates.

Ion-Pairing Reversed-Phase Chromatography: This method adds an ion-pairing reagent to the mobile phase, which forms a neutral complex with the negatively charged phosphate (B84403) group. This allows the sugar phosphate to be retained on a traditional nonpolar C18 column.

Porous Graphitic Carbon (PGC) Chromatography: PGC columns offer unique selectivity based on the planar structure and polarity of analytes, enabling the separation of structurally similar sugar isomers.

Ion-Exchange Chromatography (IEC): IEC separates molecules based on their net charge, making it well-suited for anionic metabolites like sugar phosphates. nih.gov The exceptional resolution of IEC can distinguish between numerous polar metabolites that are isobaric and isomeric. nih.gov

These chromatographic methods are typically paired with mass spectrometry, which provides sensitive detection and mass information. The use of soft ionization techniques like electrospray ionization (ESI) is crucial as it minimizes the fragmentation of the sugar phosphate molecule, preserving the intact molecular ion for accurate measurement. acs.org

| Method | Principle of Separation | Advantages | Challenges |

|---|---|---|---|

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning between a polar stationary phase and a semi-aqueous mobile phase. | Excellent for highly polar compounds. | Can have issues with reproducibility and equilibration times. |

| Ion-Pairing Reversed-Phase | Forms a neutral complex with the charged phosphate group for retention on a nonpolar column. | Utilizes common C18 columns; good resolution. | Ion-pairing reagents can suppress MS signal and contaminate the system. |